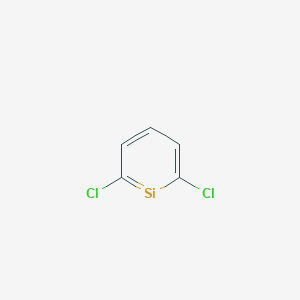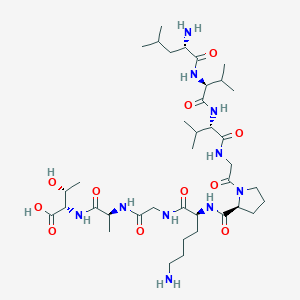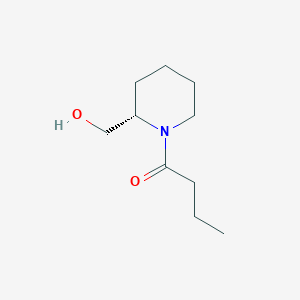![molecular formula C38H67N2O7- B12604997 [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate CAS No. 650604-14-1](/img/structure/B12604997.png)
[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate is a complex organic compound that belongs to the class of tetrahydropyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate typically involves multi-step organic reactions. One possible route could involve the condensation of a triacontan-13-yl ester with a suitable pyrimidine derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as flow chemistry, high-throughput screening, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its efficacy, safety, and mechanism of action would be key areas of research.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyrimidine Derivatives: Compounds with similar core structures but different substituents.
Acetate Esters: Compounds with acetate functional groups attached to various molecular backbones.
Uniqueness
The uniqueness of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate lies in its specific combination of functional groups and long alkyl chain. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
650604-14-1 |
|---|---|
Fórmula molecular |
C38H67N2O7- |
Peso molecular |
663.9 g/mol |
Nombre IUPAC |
2-[2,4,6-trioxo-3-(2-oxo-2-triacontan-13-yloxyethyl)-1,3-diazinan-1-yl]acetate |
InChI |
InChI=1S/C38H68N2O7/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-33(28-26-24-22-20-14-12-10-8-6-4-2)47-37(45)32-40-35(42)30-34(41)39(38(40)46)31-36(43)44/h33H,3-32H2,1-2H3,(H,43,44)/p-1 |
Clave InChI |
MARUOZSHBJGJIF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)CN1C(=O)CC(=O)N(C1=O)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)

![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)



![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)

![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)
